molecular formula C12H17NO B2388199 4-Benzyl-1,4-oxazepane CAS No. 19344-52-6

4-Benzyl-1,4-oxazepane

Cat. No.: B2388199
CAS No.: 19344-52-6
M. Wt: 191.274
InChI Key: UUHYDGKQWSEQEZ-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-oxazepane is a heterocyclic organic compound that features a seven-membered ring containing one oxygen and one nitrogen atom The benzyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the oxazepane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazepane ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce various reduced forms of the oxazepane ring.

Scientific Research Applications

4-Benzyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-oxazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzyl group can enhance binding affinity to certain molecular targets, while the oxazepane ring can provide structural stability and specificity.

Comparison with Similar Compounds

    1,4-Oxazepane: Lacks the benzyl group, making it less complex and potentially less reactive.

    Benzoxazepine: Contains a fused benzene ring, which can alter its chemical properties and reactivity.

    Dibenzo[b,f][1,4]oxazepine: Features two benzene rings fused to the oxazepane ring, significantly changing its pharmacological profile.

Uniqueness: 4-Benzyl-1,4-oxazepane is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

4-benzyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYDGKQWSEQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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